3-(PROP-2-EN-1-YL)-2-(PROPAN-2-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE
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Overview
Description
3-allyl-2-(isopropylthio)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-2-(isopropylthio)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-amino-3-ethoxycarbonyl-1,2-dihydrospiro(naphthalene-2,1’-cyclohexane) with allylisothiocyanate . This reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-allyl-2-(isopropylthio)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and isopropylthio groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
3-allyl-2-(isopropylthio)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-allyl-2-(isopropylthio)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells . The compound may also interfere with microbial cell wall synthesis, contributing to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 3-p-Methoxyphenyl-4-oxo-2-mercapto-3,4,5,6-tetrahydrospiro(benzo[h]quinazoline-4,1’-cyclohexane)
- 4-amino-3-cyano-1,2-dihydrospiro(naphthalene-2,1’-cyclohexane)
Uniqueness
Compared to similar compounds, 3-allyl-2-(isopropylthio)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one stands out due to its unique structural features, such as the presence of the allyl and isopropylthio groups. These groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C23H28N2OS |
---|---|
Molecular Weight |
380.5g/mol |
IUPAC Name |
2-propan-2-ylsulfanyl-3-prop-2-enylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C23H28N2OS/c1-4-14-25-21(26)19-20(24-22(25)27-16(2)3)18-11-7-6-10-17(18)15-23(19)12-8-5-9-13-23/h4,6-7,10-11,16H,1,5,8-9,12-15H2,2-3H3 |
InChI Key |
HRNBQGFNDQKUED-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=NC2=C(C(=O)N1CC=C)C3(CCCCC3)CC4=CC=CC=C42 |
Canonical SMILES |
CC(C)SC1=NC2=C(C(=O)N1CC=C)C3(CCCCC3)CC4=CC=CC=C42 |
Origin of Product |
United States |
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